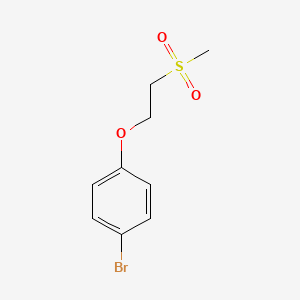

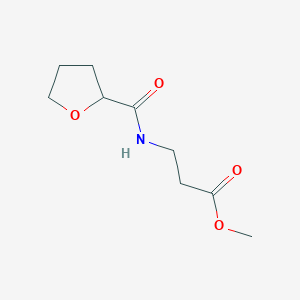

![molecular formula C11H13N7 B1444919 3,5-ジメチル-1-{1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル}-1H-ピラゾール-4-アミン CAS No. 1291526-14-1](/img/structure/B1444919.png)

3,5-ジメチル-1-{1-メチル-1H-ピラゾロ[3,4-d]ピリミジン-4-イル}-1H-ピラゾール-4-アミン

説明

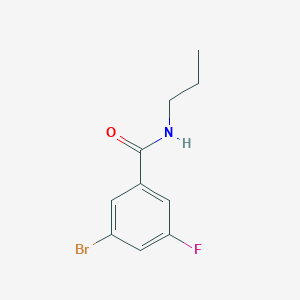

The compound “3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine” is a heterocyclic compound. It contains a pyrazole ring, which is a type of aromatic organic compound. Pyrazoles are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity . The synthesis process often involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyrimidine ring. The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving this compound could include cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . The reactions often involve the use of a,b-unsaturated compounds in reactions with N-nucleophiles .科学的研究の応用

がん治療:CDK2阻害

この化合物は、がん治療の重要なターゲットであるサイクリン依存性キナーゼ2(CDK2)の潜在的な阻害剤として特定されています。 CDK2阻害剤は、腫瘍細胞を選択的に標的にでき、ピラゾロ[3,4-d]ピリミジン骨格の誘導体は、MCF-7(乳がん)やHCT-116(結腸がん)など、さまざまながん細胞株に対して有意な細胞毒性を示し、IC50値はそれぞれ45〜97 nMおよび6〜99 nMです .

抗腫瘍活性

この化合物の抗腫瘍の可能性は、HepG-2(肝がん)細胞に対する活性にも及んでおり、IC50値が48〜90 nMで、中程度の活性を示しました。 これは、さまざまな腫瘍の治療法開発における適用可能性を示唆しています .

新規誘導体の合成

化合物のピラゾール環は、構造的に多様な幅広い誘導体を合成するための汎用性の高い骨格として役立ちます。 これらの誘導体は、さまざまな生物活性を示すことができ、工業的および医薬品的に重要な化学物質の合成において貴重です .

生物活性

この化合物を含むピラゾール誘導体は、さまざまな生物活性が知られています。それらは弱塩基または弱酸として作用することができ、その生物活性は置換基の性質に大きく依存します。 これは、それらをさまざまな生物学的用途に適したものにします .

光物理的性質

この化合物の構造は、その光物理的性質の探求を可能にします。 ピラゾール誘導体は、材料科学や工業用途で活用できる優れた光物理的性質を示しています .

創薬

強力な生物活性と特定の酵素を阻害する能力により、この化合物は創薬プロセスにおける貴重な資産です。 それは、有効性を向上させ、副作用を軽減した新しい薬の合成のためのリード化合物として使用できます .

将来の方向性

作用機序

Target of Action

The primary target of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition points in the cell cycle. By inhibiting CDK2, this compound can halt cell cycle progression, leading to cell cycle arrest .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound shows significant cytotoxic activities against various cell lines. Most notably, it has been found to be effective against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .

生化学分析

Biochemical Properties

3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it has been observed to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting the CDK2/cyclin A2 complex, which is critical for the transition from the G1 to the S phase of the cell cycle . Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis . The compound also impacts cellular metabolism by reducing the metabolic activity of cancer cells, thereby inhibiting their growth .

Molecular Mechanism

At the molecular level, 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound has been shown to induce conformational changes in CDK2, further enhancing its inhibitory effects . The changes in gene expression observed with this compound are likely a result of its impact on CDK2 activity, as well as its interactions with other transcription factors and signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Some studies have reported the development of resistance in certain cell lines after prolonged exposure, suggesting the need for combination therapies to enhance its efficacy .

Dosage Effects in Animal Models

The effects of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to maximize its anticancer effects while minimizing adverse effects .

Metabolic Pathways

3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid or sulfate before being excreted in the urine . The compound’s metabolism can affect its efficacy and toxicity, as some metabolites may retain biological activity or contribute to adverse effects .

Transport and Distribution

Within cells and tissues, 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in different tissues . In particular, the compound has been shown to accumulate in tumor tissues, enhancing its anticancer effects . Its distribution to non-target tissues can also contribute to toxicity .

Subcellular Localization

The subcellular localization of 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is critical for its activity and function. The compound primarily localizes to the nucleus, where it exerts its effects on CDK2 and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific nuclear compartments, enhancing its inhibitory effects on cell cycle progression . Additionally, the compound’s localization to other subcellular compartments, such as the cytoplasm and mitochondria, may contribute to its overall biological activity .

特性

IUPAC Name |

3,5-dimethyl-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N7/c1-6-9(12)7(2)18(16-6)11-8-4-15-17(3)10(8)13-5-14-11/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVSXVRARZNJBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC=NC3=C2C=NN3C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

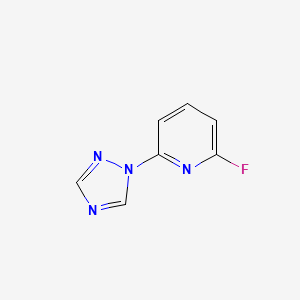

![2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B1444848.png)

![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)